molecular formula C14H15N5O3 B2499272 N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 787529-06-0

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2499272
CAS RN: 787529-06-0
M. Wt: 301.306
InChI Key: MEALRIHLPMHELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as TPA023, is a small molecule that has been developed as a potential therapeutic agent for various neurological disorders. TPA023 belongs to the class of compounds known as pyrazolo[3,4-d]pyrimidines, which have been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A notable application of pyrazolo[3,4-d]pyrimidin derivatives is their synthesis for antimicrobial purposes. Compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their in vitro antimicrobial activity against a variety of pathogens. This includes efforts to develop novel antimicrobial agents with significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi (Rahmouni et al., 2016). Additionally, the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives has been reported, with synthesized compounds showing promising antibacterial activity (Rahmouni et al., 2014).

Anticancer and Anti-angiogenic Effects

Another significant area of application is in the development of anticancer agents. N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines have been synthesized as tubulin polymerization inhibitors, showing potent anti-proliferative activities against cancer cell lines and demonstrating anti-angiogenic activities by blocking the migration, invasion, and tube formation of endothelial cells. This highlights their potential as antitumor compounds (Hao et al., 2020). Additionally, the synthesis and evaluation of compounds as anticancer and anti-5-lipoxygenase agents have been reported, indicating a broad spectrum of biological activities for pyrazolo[3,4-d]pyrimidine derivatives (Rahmouni et al., 2016).

Synthesis and Biological Evaluation for Diverse Biological Activities

The versatility of the pyrazolo[3,4-d]pyrimidin scaffold is further demonstrated in studies focusing on the synthesis and biological evaluation of derivatives for a variety of biological activities. This includes the development of novel fused heterocyclic compounds and their evaluation for antimicrobial, antioxidant, and anticancer activities. The structural diversity of these compounds allows for targeted modulation of their biological properties, showcasing the potential of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives in the design of new therapeutic agents (Rizk et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Focal Adhesion Kinase 1 (FAK1) . FAK1 is a protein tyrosine kinase that plays a crucial role in cellular adhesion, spreading, motility, proliferation, and survival.

Mode of Action

It is known that the compound interacts with fak1, potentially altering its activity . This interaction could lead to changes in cellular processes regulated by FAK1, such as cell adhesion and migration.

Pharmacokinetics

The lipophilicity of the compound allows it to diffuse easily into cells , which could impact its bioavailability.

properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-20-10-4-8(5-11(21-2)12(10)22-3)18-13-9-6-17-19-14(9)16-7-15-13/h4-7H,1-3H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEALRIHLPMHELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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